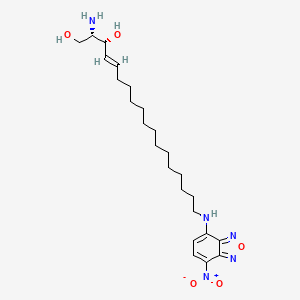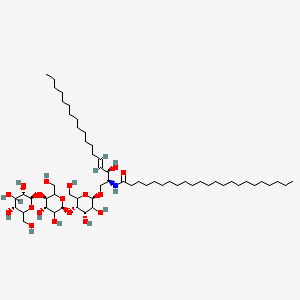
N-TRicosanoyl ceramide trihexoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Tricosanoyl ceramide trihexoside: C23 Globotriaosylceramide (d18:1/23:0) . It is an ester product with the molecular formula C59H111NO18 and a molecular weight of 1122.51 g/mol . This compound is primarily used in scientific research and is not intended for personal use .
Mechanism of Action
Target of Action
N-Tricosanoyl ceramide trihexoside, also known as C23 Globotriaosylceramide, is a well-defined ceramide trihexoside . It is a type of glycosphingolipid that is primarily found in mammalian cell membranes . The compound’s primary targets are various toxins, including shiga toxins and shiga-like toxins . These toxins require specific fatty acids on the ceramide portion of the compound to show affinity in binding .
Mode of Action
The compound interacts with its targets by serving as a receptor for the toxins . The interaction between the compound and the toxins leads to changes in cellular signaling .
Biochemical Pathways
The compound is involved in the sphingolipid biosynthesis pathway . An accumulation of the compound in cellular membranes due to a lack of alpha-galactosidase to convert it into lactosyl ceramide results in Fabry disease . An inability to convert the compound to globoside due to mutations in the gene sequence leads to the Pk Blood Group Phenotype .
Pharmacokinetics
It is known that the compound is soluble in chloroform/methanol (2:1), dmso, and hot methanol . This solubility may impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its role in cellular signaling and its interaction with various toxins . In Fabry disease, an accumulation of the compound in cellular membranes can occur . It appears that under certain conditions, the compound can enhance anticoagulant activity . The compound has also been studied as a tool to investigate lymphocyte activation .
Action Environment
It is known that the compound is stable at -20°c . Large emissions of the compound should be reported to the emergency services and the Environment Agency .
Biochemical Analysis
Biochemical Properties
N-TRicosanoyl ceramide trihexoside is involved in cellular signaling and has been identified as a receptor for various toxins, including shiga toxins and shiga-like toxins . Some toxins, such as veratoxins from Escherichia coli, require specific fatty acids on the ceramide portion of this compound to show affinity in binding .
Cellular Effects
The accumulation of this compound in cellular membranes due to a lack of alpha-galactosidase to convert it into lactosyl ceramide results in Fabry disease . It has also been studied as a tool to investigate lymphocyte activation .
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. It is known that it interacts with various biomolecules, potentially influencing their function. For instance, it has been identified as a receptor for various toxins .
Temporal Effects in Laboratory Settings
It is known that it can be used as an excellent standard for the identification of ceramide trihexoside in Fabry disease by HPLC and mass spectrometry .
Metabolic Pathways
This compound is involved in the sphingolipid metabolic pathway . It is synthesized primarily through the de novo synthesis pathway, sphingomyelin metabolism pathway, and salvage pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Tricosanoyl ceramide trihexoside involves the esterification of ceramide with tricosanoic acid. The reaction typically requires a catalyst, such as dicyclohexylcarbodiimide (DCC) , and is carried out in an organic solvent like dichloromethane (DCM) . The reaction conditions include maintaining the temperature at around room temperature and stirring the mixture for several hours to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to enhance efficiency and yield . The product is then purified using techniques such as column chromatography and recrystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: N-Tricosanoyl ceramide trihexoside undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur with nucleophiles like hydroxide ions (OH-) or amines (NH2-) .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Hydroxide ions in an aqueous solution at room temperature.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ceramides.
Scientific Research Applications
N-Tricosanoyl ceramide trihexoside has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
N-Tricosanoyl ceramide trihexoside is unique compared to other similar compounds due to its specific fatty acid chain length and glycosylation pattern . Similar compounds include:
- N-Palmitoyl ceramide trihexoside (C16 Globotriaosylceramide)
- N-Stearoyl ceramide trihexoside (C18 Globotriaosylceramide)
- N-Lignoceroyl ceramide trihexoside (C24 Globotriaosylceramide)
These compounds differ in their fatty acid chain lengths, which can influence their biological activity and physicochemical properties .
Properties
IUPAC Name |
N-[(E,2S,3R)-1-[(2R,4S,5S)-5-[(2S,4S,5R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tricosanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H111NO18/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-47(65)60-42(43(64)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2)41-73-57-53(71)50(68)55(45(39-62)75-57)78-59-54(72)51(69)56(46(40-63)76-59)77-58-52(70)49(67)48(66)44(38-61)74-58/h34,36,42-46,48-59,61-64,66-72H,3-33,35,37-41H2,1-2H3,(H,60,65)/b36-34+/t42-,43+,44?,45?,46?,48-,49?,50-,51-,52-,53?,54?,55+,56-,57+,58+,59-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXYBODBPUDJGN-SLJKBHQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C([C@@H]([C@@H](C(O1)CO)O[C@H]2C([C@@H]([C@H](C(O2)CO)O[C@@H]3[C@H](C([C@H](C(O3)CO)O)O)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H111NO18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1122.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide-18,18,18-d3](/img/structure/B3026237.png)
![[(2S,7R,11R,15S,19S,22S,26S,30R,34R,38S,43R,47R,51S,55S,58S,62S,66R,70R)-38-[[[(2,3-dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methyl beta-L-gulopyranoside](/img/structure/B3026238.png)
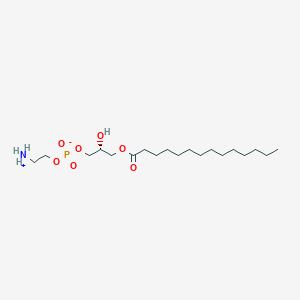
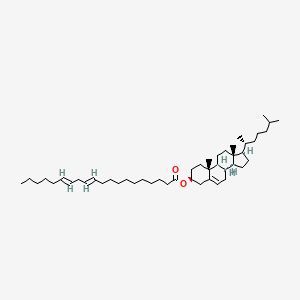
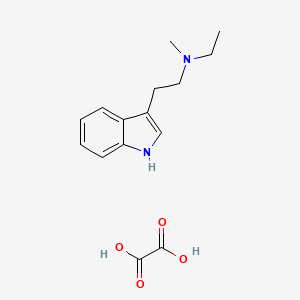
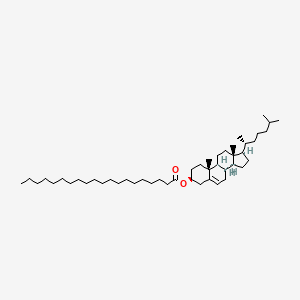

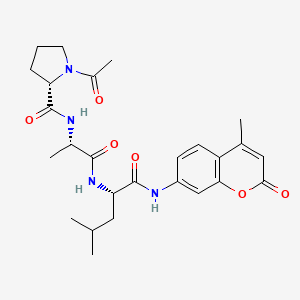
![(4aS,6R,8aS)-3-(methoxy-d3)-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepin-6-ol,monohydrobromide](/img/structure/B3026254.png)

![1-[(4-Chlorophenyl)phenylmethyl]-4-[(3-methylphenyl)methyl]-piperazine-2,2,3,3,5,5,6,6-d8,dihydrochloride](/img/structure/B3026256.png)
![4-chloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide](/img/structure/B3026258.png)
